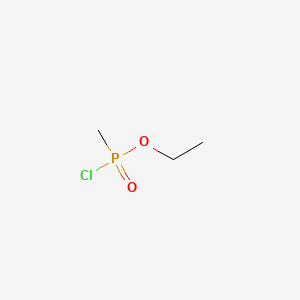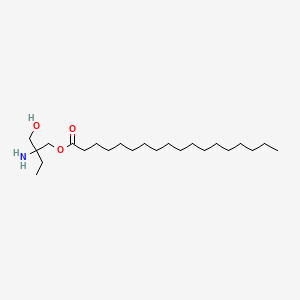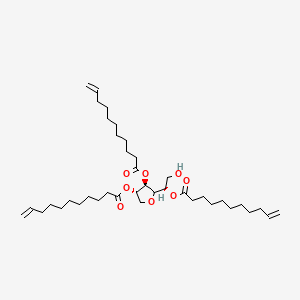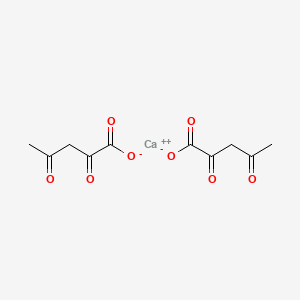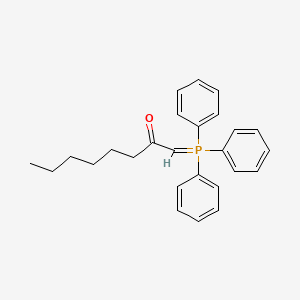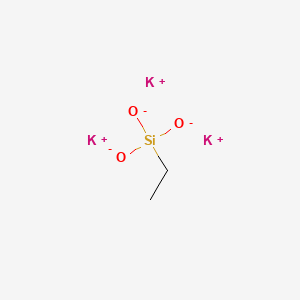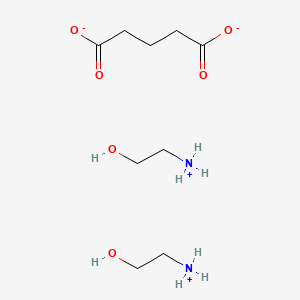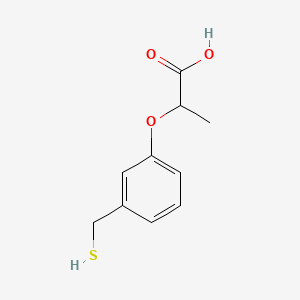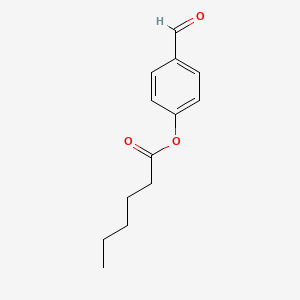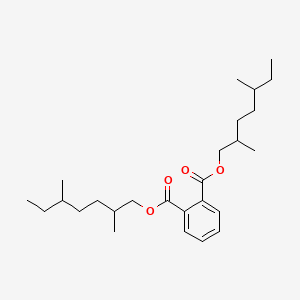
Bis(2,5-dimethylheptyl) phthalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(2,5-dimethylheptyl) phthalate: is an organic compound with the molecular formula C26H42O4 . It is a type of phthalate ester, which are commonly used as plasticizers to increase the flexibility, transparency, durability, and longevity of plastics . This compound is characterized by its two 2,5-dimethylheptyl groups attached to the phthalate backbone.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of bis(2,5-dimethylheptyl) phthalate typically involves the esterification of phthalic anhydride with 2,5-dimethylheptanol in the presence of an acid catalyst such as sulfuric acid or para-toluenesulfonic acid . The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods: In industrial settings, the production of this compound follows a similar process but on a larger scale. The reactants are mixed in large reactors, and the reaction is catalyzed by an acid. The product is then purified through distillation to remove any unreacted starting materials and by-products .
Análisis De Reacciones Químicas
Types of Reactions: Bis(2,5-dimethylheptyl) phthalate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under strong oxidative conditions to form phthalic acid derivatives.
Substitution: It can undergo nucleophilic substitution reactions where the ester groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as amines or alcohols under appropriate conditions.
Major Products Formed:
Hydrolysis: Phthalic acid and 2,5-dimethylheptanol.
Oxidation: Phthalic acid derivatives.
Substitution: Various substituted phthalates depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: Bis(2,5-dimethylheptyl) phthalate is used as a plasticizer in the production of flexible plastics. It is also studied for its chemical properties and reactivity in various organic synthesis reactions .
Biology and Medicine: Research has shown that phthalates, including this compound, can have biological effects, such as endocrine disruption. Studies are ongoing to understand the impact of these compounds on human health and their potential use in medical applications .
Industry: In the industrial sector, this compound is used in the manufacture of a wide range of products, including adhesives, coatings, and sealants. Its role as a plasticizer makes it valuable in producing flexible PVC products .
Mecanismo De Acción
Bis(2,5-dimethylheptyl) phthalate exerts its effects primarily through its interaction with the endocrine system. It can mimic or interfere with the action of natural hormones, leading to disruptions in hormonal balance. The compound can bind to hormone receptors, such as estrogen receptors, and activate or inhibit their signaling pathways . This interaction can lead to various biological effects, including reproductive and developmental toxicity .
Comparación Con Compuestos Similares
Bis(2-ethylhexyl) phthalate (DEHP): Another widely used plasticizer with similar applications but different alkyl groups.
Diisononyl phthalate (DINP): Used as a plasticizer with a longer carbon chain.
Diisodecyl phthalate (DIDP): Similar to DINP but with an even longer carbon chain.
Uniqueness: Bis(2,5-dimethylheptyl) phthalate is unique due to its specific alkyl groups, which provide distinct physical and chemical properties compared to other phthalates. These properties can influence its plasticizing efficiency, compatibility with different polymers, and potential biological effects .
Propiedades
Número CAS |
85391-48-6 |
|---|---|
Fórmula molecular |
C26H42O4 |
Peso molecular |
418.6 g/mol |
Nombre IUPAC |
bis(2,5-dimethylheptyl) benzene-1,2-dicarboxylate |
InChI |
InChI=1S/C26H42O4/c1-7-19(3)13-15-21(5)17-29-25(27)23-11-9-10-12-24(23)26(28)30-18-22(6)16-14-20(4)8-2/h9-12,19-22H,7-8,13-18H2,1-6H3 |
Clave InChI |
ABJMNVCTWJQTJZ-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)CCC(C)COC(=O)C1=CC=CC=C1C(=O)OCC(C)CCC(C)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


